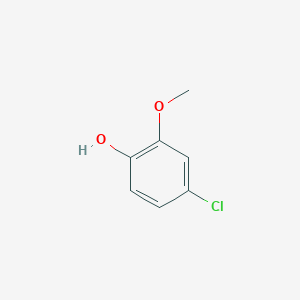

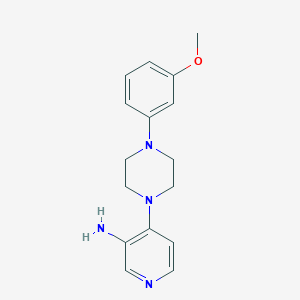

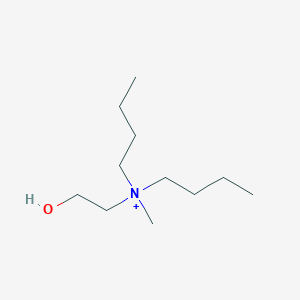

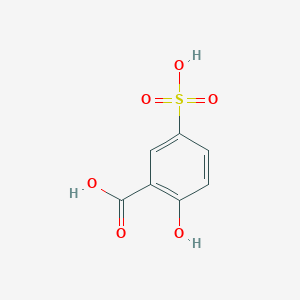

![molecular formula C16H15N3O2S B107120 3-(4-吗啉-4-基噻吩[3,2-d]嘧啶-2-基)酚 CAS No. 371943-05-4](/img/structure/B107120.png)

3-(4-吗啉-4-基噻吩[3,2-d]嘧啶-2-基)酚

描述

The compound 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the inhibition of tumor necrosis factor alpha and nitric oxide . Morpholine derivatives are known to be important pharmacophores in drug design, especially for kinase inhibition, due to their ability to form key hydrogen bonding interactions and convey selectivity over the broader kinome .

Synthesis Analysis

The synthesis of related morpholine derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines using triorganoindium reagents . Another example is the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives through a process that includes condensation reaction, chlorination, and nucleophilic substitution, with a total yield of 43% . These methods highlight the versatility and efficiency of current synthetic approaches to morpholine-containing compounds.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is crucial for their biological activity. For instance, the morpholine oxygen in 4-(pyrimidin-4-yl)morpholines is essential for PI3K and PIKKs inhibition, as it allows the molecule to adopt a co-planar conformation with an adjacent aromatic core, which is favored by the non-bonding pair of electrons on the morpholine nitrogen interacting with the electron-deficient pyrimidine π-system . The crystal structure of a related compound, 3-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)-1,1-diethylurea, was determined by X-ray single-crystal diffraction and optimized using density functional theory (DFT) calculations, showing that the DFT-optimized structure is essentially identical to the crystal structure .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, which are essential for the synthesis of biologically active compounds. For example, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones involves a consecutive method that includes an aza-Wittig reaction followed by a reaction with various amines, phenols, or alcohols . Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent M1 selective muscarinic agonist, demonstrates the use of bromination and dehydration of a diol with cyclization as key steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, thermal stability, and electrical conductivity, are important for their practical applications. The electrochemical polymerization of a phenol-based polymer containing a morpholine moiety was studied, and its properties were characterized by techniques such as TG–DTA, DSC, gel permeation chromatography (GPC), and solubility tests . The electrical conductivities of the synthesized monomer and polymer were measured, indicating the potential of these materials in electronic applications .

科学研究应用

抑制肿瘤坏死因子α和一氧化氮

- 4-(噻吩[3,2-d]嘧啶-4-基)吗啉衍生物,包括3-(4-吗啉-4-基噻吩[3,2-d]嘧啶-2-基)酚,显示出在抑制肿瘤坏死因子α和一氧化氮方面的潜力。这些化合物是使用绿色方法合成的,表明它们在与炎症和肿瘤学相关的医学研究中的应用(Lei, Wang, Xiong, & Lan, 2017)。

PI3K和PIKKs的抑制

- 该化合物的结构中含有吗啉基团,已被认可为在抑制PI3K和PIKKs中发挥作用。这些发现支持了它在治疗癌症中的潜在应用,特别是那些与PTEN缺陷相关的癌症,因为它能够形成关键的氢键相互作用(Hobbs et al., 2019)。

在临床前研究中的表征

- 在临床前研究中,像GDC-0980这样的化合物,与3-(4-吗啉-4-基噻吩[3,2-d]嘧啶-2-基)酚具有相似的结构,已经被表征其在人类乳腺癌异种移植模型中的吸收、分布和疗效。这突显了该化合物在癌症治疗临床开发中的潜力(Salphati et al., 2012)。

合成和生物评价

- 对4-吗啉-4-基吡啶并[3',2':4,5]噻吩[3,2-d]嘧啶衍生物的合成和生物评价,这些衍生物在结构上类似于所讨论的化合物,表明其作为p110alpha抑制剂的潜力。这对其在抗增殖活动和癌症治疗中的应用具有重要意义,正如其对各种癌细胞系和小鼠肿瘤异种移植物的有效性所证明的那样(Hayakawa等,2007)。

抗真菌活性

- 对该化合物的一些衍生物进行了抗微生物活性研究,突显了在对抗细菌和真菌感染方面的潜在应用。这将该化合物的用途延伸到肿瘤学之外,涉及到传染病领域(Majithiya & Bheshdadia, 2022)。

属性

IUPAC Name |

3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19/h1-4,9-10,20H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLAEKOWCYJOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432599 | |

| Record name | Compound 15e | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol | |

CAS RN |

371943-05-4 | |

| Record name | Compound 15e | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

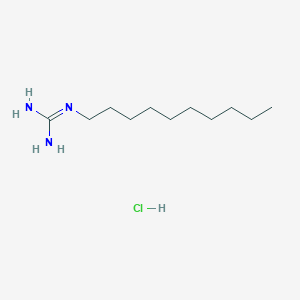

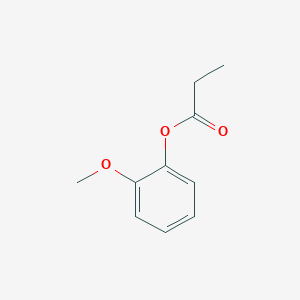

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)